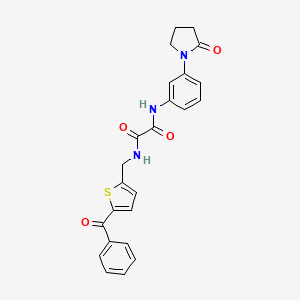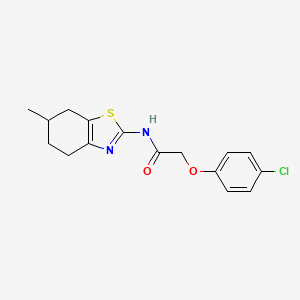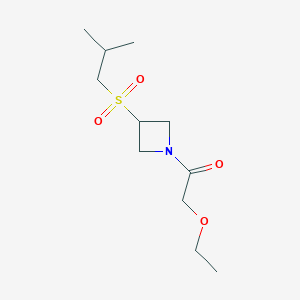
2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4-phenylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a quinazoline derivative, which is a class of organic compounds with a bicyclic structure consisting of two fused six-membered aromatic rings, one of which is a benzene ring and the other is a pyrimidine ring. Quinazoline derivatives have been extensively studied for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline core, with thiophene and pyrazole rings attached. These rings are likely to contribute to the compound’s electronic properties and potentially its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. Thiophene rings can undergo electrophilic aromatic substitution reactions, while pyrazoles can participate in a variety of reactions including cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, and the nature of its constituent atoms (including any functional groups) would determine properties like its solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Anticancer Activity
Quinazoline derivatives have been synthesized and evaluated for their anticancer activities. For example, novel oxazole derivatives showed strong inhibitory activities against human prostate cancer and epidermoid carcinoma cancer cell lines, indicating the potential of quinazoline derivatives in cancer therapy (Xinhua Liu et al., 2009).
Antituberculosis and Cytotoxicity
Quinoline derivatives have been synthesized and their in vitro activity against Mycobacterium tuberculosis (MTB) has been evaluated, showing that certain compounds exhibit significant activity against MTB without toxic effects against mouse fibroblasts (Selvam Chitra et al., 2011).
Anti-inflammatory and Analgesic Agents
Research into quinazolinone derivatives has shown potential anti-inflammatory and analgesic activities, suggesting these compounds could be developed as therapeutic agents for treating inflammation and pain (A. A. Farag et al., 2012).
Antimicrobial Activity
Quinazolinone and thiazolopyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating effectiveness against various bacterial strains. This highlights the potential use of quinazoline derivatives as antimicrobial agents (Shawkat A. Abdel-Mohsen, 2003).
Photophysics and Computational Studies
Dihydroquinazolinone derivatives have been synthesized, and their photophysical properties were studied through experimental and theoretical methods. Such studies provide valuable insights into the electronic structure and potential applications of quinazoline derivatives in materials science (M. Pannipara et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-6-methyl-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4S2/c1-17-11-12-20-19(15-17)25(18-7-3-2-4-8-18)28-26(27-20)30-22(24-10-6-14-32-24)16-21(29-30)23-9-5-13-31-23/h2-15,22H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUWUSNIPBJRMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4C(CC(=N4)C5=CC=CS5)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4-phenylquinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

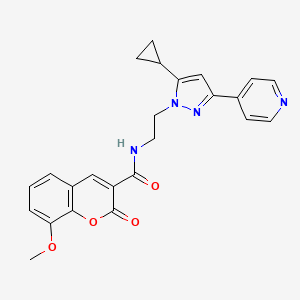
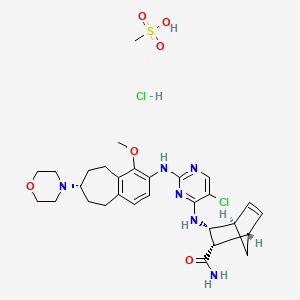
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B2580782.png)
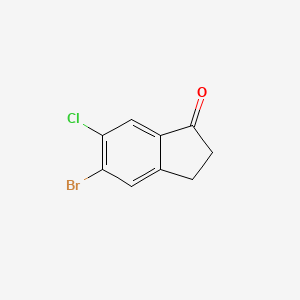
![2-bromo-N-{1-[4-(dimethylsulfamoyl)phenyl]ethyl}-5-fluoropyridine-4-carboxamide](/img/structure/B2580784.png)
![6-(4-Chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2580785.png)
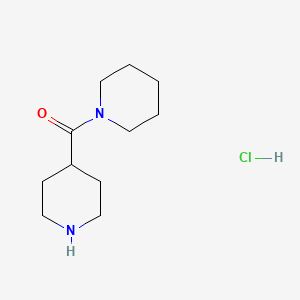
![Ethyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2580787.png)
![6-Tert-butyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2580788.png)
![Ethyl 5-isobutyramido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2580789.png)
